1-(3-Bromophenyl)-2-methylpropan-1-amine
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Overview
Description
1-(3-Bromophenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of substituted amphetamines It features a bromine atom attached to a phenyl ring, which is further connected to a propan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-2-methylpropan-1-amine can be achieved through several methods. One common approach involves the bromination of 3-nitrotoluene followed by reduction and amination. The process typically includes the following steps:
Bromination: 3-nitrotoluene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Reduction: The nitro group is reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Amination: The resulting 3-bromoaniline is then subjected to reductive amination with acetone to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a phenylpropan-1-amine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be employed under basic conditions.
Major Products
Oxidation: Formation of 3-bromophenylacetone or 3-bromobenzoic acid.
Reduction: Formation of 1-(3-Phenyl)-2-methylpropan-1-amine.
Substitution: Formation of 1-(3-Hydroxyphenyl)-2-methylpropan-1-amine or 1-(3-Aminophenyl)-2-methylpropan-1-amine.
Scientific Research Applications
1-(3-Bromophenyl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2-methylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The compound may modulate neurotransmitter release or inhibit specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromophenyl)pyrrolidine: Similar in structure but with a pyrrolidine ring instead of a propan-1-amine group.
1-(3-Bromophenyl)-2-methylpropan-2-amine: Similar but with a different substitution pattern on the propan-amine chain.
1-(3-Bromophenyl)-2-methylpropan-1-ol: Similar but with a hydroxyl group instead of an amine group.
Uniqueness
1-(3-Bromophenyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity
Properties
IUPAC Name |
1-(3-bromophenyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7,10H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSTZQZPZYZLKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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